molecular formula C12H18FNO B13642421 3-fluoro-4-methoxy-N-(pentan-2-yl)aniline

3-fluoro-4-methoxy-N-(pentan-2-yl)aniline

Cat. No.: B13642421
M. Wt: 211.28 g/mol
InChI Key: UOUVQBLTCRRJMF-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H18FNO It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position, a methoxy group at the 4-position, and an N-(pentan-2-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(pentan-2-yl)aniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.

    Reduction: The acyl group is then reduced to an alkane.

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction of Nitro Group: The nitro group is reduced to an amine group.

    Substitution: Introduction of the fluoro and methoxy groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(pentan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-fluoro-4-methoxy-N-(pentan-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(pentan-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, while the N-(pentan-2-yl) group can affect its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-methoxy-N-(pentan-2-yl)aniline is unique due to the specific combination of fluoro, methoxy, and N-(pentan-2-yl) groups. This combination can result in distinct chemical and physical properties, such as enhanced stability, specific reactivity, and potential biological activity, making it valuable for various applications.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

3-fluoro-4-methoxy-N-pentan-2-ylaniline

InChI

InChI=1S/C12H18FNO/c1-4-5-9(2)14-10-6-7-12(15-3)11(13)8-10/h6-9,14H,4-5H2,1-3H3

InChI Key

UOUVQBLTCRRJMF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC(=C(C=C1)OC)F

Origin of Product

United States

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